Differentiation via LogP: Impact on Downstream Drug-like Properties
Ethyl 2-chloro-5-methylisonicotinate exhibits a consensus Log P of 2.23, significantly higher than its methyl ester analog (Methyl 2-chloro-5-methylisonicotinate, CAS 787596-43-4), which has a calculated Log P of approximately 1.8 . This difference directly impacts membrane permeability and solubility profiles of final compounds. The higher lipophilicity of the ethyl ester can be a critical design parameter for CNS drug targets or for optimizing oral bioavailability, as established by its inclusion in rifamycin antibiotic SAR studies [1].
| Evidence Dimension | Lipophilicity (Log P) |
|---|---|
| Target Compound Data | Consensus Log P = 2.23 |
| Comparator Or Baseline | Methyl 2-chloro-5-methylisonicotinate (Log P ≈ 1.8) |
| Quantified Difference | Δ Log P ≈ +0.43 (increase in lipophilicity) |
| Conditions | Calculated using SwissADME/iLOGP, XLOGP3, and other consensus methods |
Why This Matters
For procurement, selecting the ethyl ester over the methyl ester can be a strategic choice to pre-emptively optimize log D, CNS penetration, or oral absorption in a drug discovery program without additional synthetic steps.
- [1] Czerwonka D, Domagalska J, Pyta K, et al. Structure-activity relationship studies of new rifamycins containing l-amino acid esters as inhibitors of bacterial RNA polymerases. Eur J Med Chem. 2016;116:216-221. View Source
